molecular formula C15H22BrN3O2 B12838164 tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate

tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12838164
M. Wt: 356.26 g/mol
InChI Key: LUNSAIDTSMVGRJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl 3-methylpiperazine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties, such as conductivity or fluorescence .

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting specific biological pathways or receptors. Its structural features make it a valuable scaffold for the design of inhibitors or modulators of enzymes and receptors .

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-methylpyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate is unique due to the presence of the bromine atom on the pyridine ring, which allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 4-(6-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

LUNSAIDTSMVGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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